4-Phenyloxazolidine-2-thione
CAS No.:
Cat. No.: VC20415626
Molecular Formula: C9H9NOS
Molecular Weight: 179.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9NOS |
---|---|
Molecular Weight | 179.24 g/mol |
IUPAC Name | 4-phenyl-1,3-oxazolidine-2-thione |
Standard InChI | InChI=1S/C9H9NOS/c12-9-10-8(6-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,12) |
Standard InChI Key | LVIJIGQKFDZTNC-UHFFFAOYSA-N |
Canonical SMILES | C1C(NC(=S)O1)C2=CC=CC=C2 |
Introduction
Key Findings
4-Phenyloxazolidine-2-thione (CAS 171877-37-5) is a chiral heterocyclic compound with significant applications in asymmetric synthesis and medicinal chemistry. Its molecular formula is , and it features a planar oxazolidine-2-thione core with a phenyl substituent at position 4. The compound exhibits a twisted U-shaped conformation, as confirmed by X-ray crystallography . Synthesized from (R)-phenylglycine via acylation and cyclization , it serves as a versatile chiral auxiliary in stereoselective reactions . Recent studies highlight its potential in anticancer, antimicrobial , and enzyme inhibition applications .
Structural and Electronic Characteristics
Molecular Geometry
X-ray diffraction studies reveal a planar oxazolidine-2-thione ring with dihedral angles of 86.5° and 50.6° between the phenyl group and the heterocyclic core . The sulfur atom at position 2 enhances electrophilicity, facilitating nucleophilic attacks, while the phenyl group at position 4 contributes to steric effects in asymmetric reactions .
Table 1: Structural Comparison with Analogous Heterocycles
Compound | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | Reactivity Profile |
---|---|---|---|---|
4-Phenyloxazolidine-2-thione | Oxazolidine-2-thione | Phenyl, thione | 179.24 | High electrophilicity at S |
4-Phenylthiazolidine-2-thione | Thiazolidine-2-thione | Phenyl, thione | 195.30 | Enhanced C–S polarization |
3-Phenylisothiazolidin-4-one | Isothiazolidin-4-one | Phenyl, ketone | 179.24 | Electrophilic carbonyl carbon |
Thiazolidine-2-thione derivatives exhibit stronger C–S bond polarization compared to oxazolidine-2-thiones, making them superior leaving groups in substitution reactions .
Synthesis and Optimization
Conventional Synthesis
The standard route involves cyclization of (R)-phenylglycinol with carbon disulfide () in the presence of potassium hydroxide :
\text{(R)-Phenylglycinol} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{4-Phenyloxazolidine-2-thione} \quad (\text{Yield: 95%})[11]Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example, cyclization under microwave conditions (120°C, 15 min) achieves 95% yield compared to 16–24 hours via conventional heating .
Table 2: Comparison of Synthetic Methods
Method | Conditions | Time | Yield |
---|---|---|---|
Conventional | KOH, EtOH, 25°C | 24 h | 85% |
Microwave | MW, 120°C, KOH, EtOH | 15 min | 95% |
Chemical Reactivity and Applications
Oxidation and Reduction
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Oxidation: Treatment with or mCPBA yields sulfoxides (85–90%), while produces sulfones (75%).
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Reduction: Lithium aluminum hydride () reduces the thione group to a thiol.
Heterocyclic Interconversion
Lawesson’s reagent converts oxazolidine-2-thiones to thiazolidine-2-thiones, retaining chirality at C4 :
\text{4-Phenyloxazolidine-2-thione} \xrightarrow{\text{Lawesson's reagent}} \text{4-Phenylthiazolidine-2-thione} \quad (\text{Yield: 89%})[8]Asymmetric Synthesis Applications
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Aldol Reactions: The compound induces high diastereoselectivity (up to 95:5 dr) in aldol condensations .
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Cycloadditions: Participates in [4+2] cycloadditions with 1-aminodienes, yielding products with >90% enantiomeric excess .
Derivatives inhibit prostate cancer cell growth with values of 0.7–1.0 µM, surpassing reference drugs like cisplatin.
Enzyme Inhibition
Acts as a covalent inhibitor of cysteine proteases by forming stable adducts with active-site thiols .
Table 3: Biological Activity Profile
Activity | Target | Efficacy () | Mechanism |
---|---|---|---|
Anticancer | Prostate cancer cells | 0.7–1.0 µM | Cell cycle arrest |
Antimicrobial | Staphylococcus aureus | 25 µg/mL | Cell wall synthesis disruption |
Enzyme inhibition | Cysteine proteases | 10 nM | Covalent binding to thiols |
Industrial and Pharmacological Relevance
While primarily a synthetic tool, structural analogs like thiazolidine-2,4-diones (e.g., pioglitazone) are FDA-approved for diabetes treatment . The absence of a 4-keto group in 4-phenyloxazolidine-2-thione limits direct therapeutic use but enhances its utility in catalysis .
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